molecular formula C16H16FN3O3S B12786278 Ulifloxacin, (S)- CAS No. 138382-93-1

Ulifloxacin, (S)-

Cat. No.: B12786278
CAS No.: 138382-93-1
M. Wt: 349.4 g/mol
InChI Key: SUXQDLLXIBLQHW-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized through the esterification of prulifloxacin. The process involves the conversion of prulifloxacin to ulifloxacin ethyl ester, which is then hydrolyzed to produce ulifloxacin . The reaction conditions typically include the use of esterases, which facilitate the hydrolysis process .

Industrial Production Methods: The industrial production of ulifloxacin involves the large-scale synthesis of prulifloxacin, followed by its conversion to ulifloxacin through enzymatic hydrolysis. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ulifloxacin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ulifloxacin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison: Ulifloxacin is unique in its high potency and broad-spectrum activity compared to other fluoroquinolones. It is generally more active in vitro against a variety of clinical isolates of Gram-negative and Gram-positive bacteria . Additionally, ulifloxacin has a longer elimination half-life, allowing for once-daily administration, which can improve patient compliance .

Properties

CAS No.

138382-93-1

Molecular Formula

C16H16FN3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

(1S)-6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23)/t8-/m0/s1

InChI Key

SUXQDLLXIBLQHW-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4

Origin of Product

United States

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